molecular formula C11H15NO2 B2433217 1-(Aminomethyl)-5-methoxy-2,3-dihydroinden-1-ol CAS No. 118587-85-2

1-(Aminomethyl)-5-methoxy-2,3-dihydroinden-1-ol

Cat. No.: B2433217
CAS No.: 118587-85-2
M. Wt: 193.246
InChI Key: WZRXYORCRPUWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Aminomethyl)-5-methoxy-2,3-dihydroinden-1-ol” is a derivative of indene, which is a polycyclic hydrocarbon. It has an aminomethyl group (-CH2NH2) attached at the 1-position, a methoxy group (-OCH3) at the 5-position, and a hydroxyl group (-OH) also at the 1-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indene core, followed by functionalization at the appropriate positions. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indene core, with the various functional groups attached at the specified positions. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the aminomethyl group could participate in reactions involving the nitrogen atom, such as acid-base reactions or nucleophilic substitutions . The methoxy group could potentially undergo reactions involving the oxygen atom, such as ether cleavage .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar aminomethyl, methoxy, and hydroxyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, related to 1-(Aminomethyl)-5-methoxy-2,3-dihydroinden-1-ol, were synthesized and evaluated for cytotoxic activities. These compounds displayed low CC50 values against various neoplasms and carcinoma cells, indicating potential tumor-selectivity (Yerdelen et al., 2015).

Synthesis and Brine Shrimp Lethality Test

  • Novel 1,3-benzoxazine and aminomethyl compounds derived from eugenol were synthesized and their biological activity was assessed using the brine shrimp lethality test. Several of these compounds showed significant toxicity, suggesting potential bioactivity (Rudyanto et al., 2014).

Antimicrobial and Anticoccidial Activity

  • 5-Amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, related compounds, demonstrated significant antimicrobial activity and were more effective as coccidiostats compared to their starting materials (Georgiadis, 1976).

Anti-inflammatory Activity

  • Aminomethyl derivatives of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol were synthesized and evaluated for anti-inflammatory potentiality. Certain derivatives were found to be more active than diclofenac sodium, a standard anti-inflammatory agent (Hayun et al., 2020).

Mechanism of Action

Target of Action

The compound 1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol, also known as Gabapentin, primarily targets the α2δ-1 and α2δ-2 isoforms of the α2δ protein . These proteins play a crucial role in the functioning of calcium channels, which are vital for various cellular processes, including the transmission of nerve signals .

Mode of Action

Gabapentin interacts with its targets by binding to the α2δ-1 isoform of the α2δ protein . This binding decreases the activity of a subset of calcium channels, thereby reducing the influx of calcium ions into the nerve cells . The reduction in calcium ion influx leads to a decrease in the release of excitatory neurotransmitters, which in turn results in a decrease in nerve signal transmission .

Biochemical Pathways

It is known that the drug’s action on calcium channels can influence various downstream effects, including the modulation of neurotransmitter release and the regulation of neuronal excitability .

Pharmacokinetics

Gabapentin exhibits dose-dependent pharmacokinetics due to the saturation of its transporter at clinical doses . The bioavailability of Gabapentin is inversely proportional to the dose, and a high-fat meal can increase its bioavailability . The elimination half-life of Gabapentin is approximately 5 to 7 hours .

Result of Action

The primary result of Gabapentin’s action is the reduction of nerve signal transmission, which can help in the management of conditions like peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures .

Action Environment

Additionally, the presence of renal disease can affect the drug’s elimination and may require dose adjustments .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Properties

IUPAC Name

1-(aminomethyl)-5-methoxy-2,3-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-9-2-3-10-8(6-9)4-5-11(10,13)7-12/h2-3,6,13H,4-5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRXYORCRPUWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118587-85-2
Record name 1-(aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.